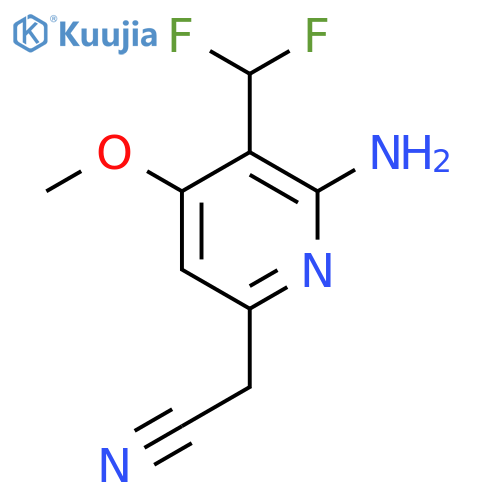Cas no 1803674-21-6 (2-Amino-3-(difluoromethyl)-4-methoxypyridine-6-acetonitrile)

1803674-21-6 structure
商品名:2-Amino-3-(difluoromethyl)-4-methoxypyridine-6-acetonitrile
CAS番号:1803674-21-6
MF:C9H9F2N3O
メガワット:213.184068441391
CID:4810852
2-Amino-3-(difluoromethyl)-4-methoxypyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(difluoromethyl)-4-methoxypyridine-6-acetonitrile
-
- インチ: 1S/C9H9F2N3O/c1-15-6-4-5(2-3-12)14-9(13)7(6)8(10)11/h4,8H,2H2,1H3,(H2,13,14)
- InChIKey: LAICCGPYCLTDBS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(N)N=C(CC#N)C=C1OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 71.9
2-Amino-3-(difluoromethyl)-4-methoxypyridine-6-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067873-1g |
2-Amino-3-(difluoromethyl)-4-methoxypyridine-6-acetonitrile |
1803674-21-6 | 97% | 1g |
$1,460.20 | 2022-04-02 |
2-Amino-3-(difluoromethyl)-4-methoxypyridine-6-acetonitrile 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1803674-21-6 (2-Amino-3-(difluoromethyl)-4-methoxypyridine-6-acetonitrile) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
